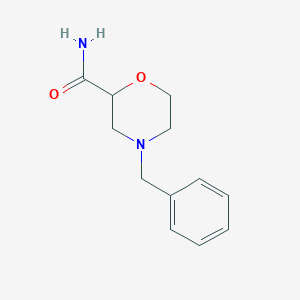

4-Benzylmorpholine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzylmorpholine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-12(15)11-9-14(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXVOGIAHOCTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677729 | |

| Record name | 4-Benzylmorpholine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135072-12-7 | |

| Record name | 4-Benzylmorpholine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Benzylmorpholine-2-carboxamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Benzylmorpholine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including improved solubility and metabolic stability, which often enhance blood-brain barrier permeability.[1][2] Consequently, it is a key structural component in numerous central nervous system (CNS)-active compounds.[1] This guide provides a comprehensive, technically-grounded overview of a plausible and robust synthetic pathway for this compound, a representative substituted morpholine. We will delve into a logical retrosynthetic analysis, detail a step-by-step forward synthesis, provide actionable experimental protocols, and discuss the critical mechanistic reasoning behind the chosen methodologies. This document is designed to serve as a practical resource for researchers in drug discovery and process development, offering field-proven insights into the construction of this valuable molecular scaffold.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, dictates the overall synthetic strategy. The primary disconnection point is the amide bond, a robust and well-understood linkage in organic synthesis. This leads back to the corresponding carboxylic acid, which simplifies the final transformation to a standard amide coupling reaction. The N-benzyl group can be disconnected to reveal a secondary amine, suggesting a standard N-alkylation reaction. The core morpholine-2-carboxylic acid scaffold can be traced back to simpler, acyclic precursors, such as an amino alcohol, which can be cyclized.

This analysis reveals a convergent and logical three-step forward synthesis pathway, which forms the core of this guide.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The proposed forward synthesis is a three-stage process designed for efficiency and scalability, starting from a protected morpholine precursor. This pathway ensures high yields and purity through the strategic use of protecting groups and reliable, well-documented reaction classes.

Caption: Proposed three-stage synthesis workflow.

Core Synthesis: Mechanistic Insights and Protocol Validation

Stage 1: N-Benzylation of the Morpholine Core

Expertise & Experience: The synthesis commences with the N-alkylation of a readily available morpholine-2-carboxylic acid ester. The choice of an ester (e.g., methyl or ethyl ester) over the free carboxylic acid is critical. It prevents an acid-base reaction between the carboxylic acid and the base required for deprotonation of the morpholine nitrogen, thereby avoiding the formation of unwanted salts and ensuring the nitrogen remains nucleophilic for the subsequent alkylation. Potassium carbonate (K₂CO₃) is a preferred base for this transformation; it is sufficiently strong to deprotonate the secondary amine but mild enough to avoid side reactions like ester hydrolysis. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively dissolves the reagents and facilitates the SN2 reaction mechanism.

Trustworthiness: This protocol is self-validating. The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the N-benzylated product. The product's identity is confirmed by the significant shift of the morpholine ring protons in ¹H NMR spectroscopy after the introduction of the benzyl group.

Stage 2: Saponification to the Carboxylic Acid

Expertise & Experience: The second stage involves the hydrolysis of the ester to yield 4-benzylmorpholine-2-carboxylic acid[3], the direct precursor to our target amide. Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system like THF/water is a standard and highly reliable method. The use of THF ensures the solubility of the organic ester, while water is necessary for the hydroxide ions to act as nucleophiles. The reaction is typically driven to completion by heating. An acidic workup is essential to protonate the resulting carboxylate salt to yield the free carboxylic acid.

Trustworthiness: The completion of this reaction is easily verified. The crude product will show high solubility in aqueous base and will precipitate upon acidification. Analytically, the disappearance of the ester signal (e.g., a singlet around 3.7 ppm for a methyl ester in ¹H NMR) and the appearance of a broad carboxylic acid proton signal (>10 ppm) confirms the successful transformation. The molecular weight can be confirmed by mass spectrometry.

Stage 3: Amidation to this compound

Expertise & Experience: The final step is the formation of the primary amide. There are two primary, highly effective methods to achieve this.

-

Method A (via Acyl Chloride): This classic method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride then reacts readily with an ammonia source (e.g., aqueous ammonium hydroxide or ammonia gas bubbled through an inert solvent) to form the amide. This method is robust and cost-effective for large-scale synthesis.

-

Method B (Peptide Coupling): For smaller scale or more delicate substrates, using a modern peptide coupling agent is preferable. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU activate the carboxylic acid in situ, forming a highly reactive activated ester.[4] This intermediate is then displaced by ammonia (from ammonium chloride with a non-nucleophilic base like DIPEA) to form the amide under mild conditions, minimizing side reactions and often leading to cleaner products.[4]

Trustworthiness: The success of the amidation is confirmed by a distinct change in the compound's properties and spectral data. The final product, this compound, will have a different retention factor (Rf) on TLC compared to the starting carboxylic acid. In the IR spectrum, the broad O-H stretch of the carboxylic acid will disappear, and two new N-H stretches will appear (around 3200-3400 cm⁻¹). In ¹³C NMR, the carbonyl carbon will shift slightly, and mass spectrometry will show the expected molecular ion peak for C₁₂H₁₆N₂O₂ (220.27 g/mol ).[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-benzylmorpholine-2-carboxylate

-

To a solution of methyl morpholine-2-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of starting material), add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring progress by TLC (Eluent: 30% Ethyl Acetate in Hexane).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

Protocol 2: Synthesis of 4-Benzylmorpholine-2-carboxylic Acid[3]

-

Dissolve the methyl 4-benzylmorpholine-2-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0 eq) to the solution.

-

Stir the mixture at room temperature overnight or heat gently to 40 °C for 4 hours until TLC indicates complete consumption of the starting ester.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A white precipitate should form.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the carboxylic acid, which can often be used without further purification.

Protocol 3: Synthesis of this compound (via Coupling Agent)[4]

-

Dissolve 4-benzylmorpholine-2-carboxylic acid (1.0 eq), ammonium chloride (1.5 eq), and TBTU (1.2 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC (Eluent: 5% Methanol in DCM).

-

Once complete, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield this compound as a solid.

Data Summary and Characterization

The identity and purity of the synthesized compounds should be rigorously confirmed using standard analytical techniques.

Table 1: Physicochemical and Analytical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (Key Shifts, CDCl₃) | Expected MS (ESI+) [M+H]⁺ |

| 4-Benzylmorpholine-2-carboxylic Acid | C₁₂H₁₅NO₃ | 221.25[3] | ~10-12 (br s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), ~3.5-4.0 (m, Ph-CH ₂-N and morpholine H) | 222.11 |

| This compound | C₁₂H₁₆N₂O₂ | 220.27 [5] | 7.2-7.4 (m, 5H, Ar-H), ~5.5-7.0 (br s, 2H, CONH ₂), ~3.5-4.0 (m, Ph-CH ₂-N and morpholine H) | 221.13 |

Safety and Hazard Considerations

-

Benzyl Bromide: Is a lachrymator and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl Chloride (if used): Is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations must be conducted in a fume hood with moisture-free glassware.

-

Strong Bases and Acids (LiOH, HCl): Are corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

Solvents (DMF, DCM, Acetonitrile): Are flammable and/or toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound can be reliably achieved through a logical, multi-step sequence involving N-benzylation, ester hydrolysis, and final amidation. The described pathway is rooted in fundamental, well-established organic transformations, offering a robust framework for accessing this and structurally related morpholine derivatives. By understanding the causality behind each experimental choice—from the selection of protecting groups to the choice of coupling agents—researchers can confidently adapt and optimize these protocols for their specific applications in the pursuit of novel therapeutics.

References

-

Enantioselective synthesis of morpholine... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]

-

4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 2776353. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. (2001). MDPI. Retrieved January 22, 2026, from [Link]

-

N-benzylmorpholine-4-carboxamide | C12H16N2O2 | CID 760018. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. Retrieved January 22, 2026, from [Link]

- Benzyl morpholine derivatives. (n.d.). Google Patents.

-

4-Benzylmorpholine | C11H15NO | CID 249546. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved January 22, 2026, from [Link]

-

Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. (2024). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Morpholine-4-carboxamide | C5H10N2O2 | CID 75088. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). PubMed. Retrieved January 22, 2026, from [Link]

-

Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. (2007). PubMed. Retrieved January 22, 2026, from [Link]

-

Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Synthesis of N-benzyl-4-chloro-pyridine-2-carboxamide. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

-

(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI. Retrieved January 22, 2026, from [Link]

-

2-Benzylmorpholine | C11H15NO | CID 125510. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. (1998). PubMed. Retrieved January 22, 2026, from [Link]

Sources

- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. 4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 2776353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide [mdpi.com]

- 5. 135072-12-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzylmorpholine-2-carboxamide

Abstract

4-Benzylmorpholine-2-carboxamide is a derivative of the morpholine scaffold, a structural motif of significant interest in contemporary medicinal chemistry. The strategic placement of a benzyl group at the 4-position and a carboxamide at the 2-position imparts a unique combination of structural and electronic features that are anticipated to influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data for structurally related compounds and predictive insights into the target molecule. Detailed experimental protocols for its synthesis and analytical characterization are presented, grounded in established chemical principles. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery and development, facilitating a deeper understanding of this promising molecular entity.

Introduction: The Significance of the Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and favorable physicochemical properties.[1] Its presence in a molecule can enhance aqueous solubility and improve pharmacokinetic profiles, making it a common building block in the design of novel therapeutics.[2] Morpholine derivatives have demonstrated a wide array of biological activities, including applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][3] The specific substitution pattern of this compound, combining a lipophilic benzyl group with a hydrogen-bonding carboxamide moiety, suggests its potential for targeted biological interactions. A thorough understanding of its physicochemical properties is therefore paramount for predicting its behavior in biological systems and for the rational design of future drug candidates.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available in the public domain, we can compile its known identifiers and utilize predictive models for key parameters. For context, the properties of its immediate precursor, 4-benzylmorpholine-2-carboxylic acid, are also presented.

Table 1: Key Physicochemical Identifiers and Properties

| Property | This compound | 4-Benzylmorpholine-2-carboxylic Acid (Precursor) |

| IUPAC Name | This compound | 4-benzylmorpholine-2-carboxylic acid |

| CAS Number | 135072-12-7[4][5] | 769087-80-1[6] |

| Molecular Formula | C₁₂H₁₆N₂O₂[4] | C₁₂H₁₅NO₃[6] |

| Molecular Weight | 220.27 g/mol [4] | 221.25 g/mol [6] |

| Predicted pKa | Basic pKa: ~7.5 ± 0.5; Acidic pKa: ~16-17 | Basic pKa: ~7.6 ± 0.5; Acidic pKa: ~3.5 ± 0.5 |

| Predicted logP | ~0.8 ± 0.5 | ~-1.3 (for the neutral form)[6] |

| Solubility | Predicted to have moderate solubility in polar solvents[7] | No experimental data found |

Predicted values are generated using computational models such as MolGpKa for pKa and ALOGPS/Molinspiration for logP and should be confirmed experimentally.[8][9][10][11]

Ionization Constant (pKa)

The pKa of a molecule dictates its charge state at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions.[12] this compound possesses two primary ionizable centers: the tertiary amine within the morpholine ring and the amide proton.

-

Basic pKa (Morpholine Nitrogen): The tertiary amine is expected to be basic, with a predicted pKa in the physiological range. This is a critical feature, as the ability to exist in both a neutral and a protonated state can significantly impact its interaction with biological targets and its pharmacokinetic properties.[2]

-

Acidic pKa (Amide N-H): The amide proton is weakly acidic, with a high pKa, meaning it will remain protonated under physiological conditions.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[11] The predicted logP of approximately 0.8 suggests that this compound is moderately lipophilic. This balance is often desirable in drug candidates, as it can allow for sufficient membrane permeability without compromising aqueous solubility to an extent that would hinder bioavailability.

Synthesis and Purification

The most direct and logical synthetic route to this compound is through the amidation of its corresponding carboxylic acid precursor, 4-benzylmorpholine-2-carboxylic acid. Several established methods for this transformation can be employed, with the choice of reagent depending on the desired reaction conditions and scale.[13][14]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Amidation via Acyl Chloride

This method involves a two-step process: activation of the carboxylic acid to an acyl chloride, followed by reaction with ammonia. This is often a high-yielding approach.[15]

Step 1: Formation of 4-Benzylmorpholine-2-carbonyl chloride

-

To a solution of 4-benzylmorpholine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

-

Once the reaction is complete (as determined by the cessation of gas evolution or TLC analysis of a quenched aliquot), remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Formation of this compound

-

Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

-

Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 2 M ammonia in methanol, 2.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

Alternative Protocol: Direct Amidation using a Coupling Reagent

Coupling reagents such as dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄) can facilitate the direct formation of the amide bond from the carboxylic acid and an ammonia source, often under milder conditions.[15][16]

-

To a solution of 4-benzylmorpholine-2-carboxylic acid (1.0 eq) and ammonium chloride (1.2 eq) in a suitable solvent such as DMF or pyridine, add the coupling reagent (e.g., DCC, 1.1 eq) at 0 °C.

-

Add a base such as triethylamine (2.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification

The crude this compound can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may yield the pure product.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques.

Caption: Analytical workflow for this compound.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Multiplets for the aromatic protons of the benzyl group (~7.2-7.4 ppm).- A singlet for the benzylic CH₂ protons (~3.5 ppm).- Distinct multiplets for the morpholine ring protons, with those adjacent to the oxygen appearing at a lower field (~3.6-4.0 ppm) than those adjacent to the nitrogen (~2.2-2.8 ppm).[17][18]- Broad signals for the amide NH₂ protons (~5.5-7.5 ppm). |

| ¹³C NMR | - Resonances for the aromatic carbons of the benzyl group (~127-138 ppm).- A signal for the benzylic CH₂ carbon (~60-65 ppm).- Signals for the morpholine ring carbons, with those adjacent to oxygen appearing at a lower field (~67-75 ppm) than those adjacent to the nitrogen (~45-55 ppm).[17]- A signal for the carbonyl carbon of the amide (~170-175 ppm). |

| Mass Spec (ESI-MS) | - A prominent [M+H]⁺ ion at m/z 221.13.[19][20]- Potential fragmentation patterns including the loss of the carboxamide group and cleavage of the benzyl group.[21][22] |

| IR Spectroscopy | - Two N-H stretching bands for the primary amide at ~3350 and ~3180 cm⁻¹.[23][24]- A strong C=O stretching band (Amide I) at ~1650-1690 cm⁻¹.[25]- An N-H bending band (Amide II) at ~1590-1620 cm⁻¹.[7]- C-H stretching bands for the aromatic and aliphatic portions.- A C-O-C stretching band for the morpholine ether linkage. |

Conclusion and Future Perspectives

This technical guide has delineated the foundational physicochemical properties of this compound, leveraging predictive methodologies in the absence of extensive experimental data. The outlined synthetic protocols provide a clear and actionable pathway for its preparation, while the predicted analytical characteristics offer a robust framework for its subsequent characterization. The balanced lipophilicity and the presence of key hydrogen bonding and basic functionalities suggest that this molecule is a compelling candidate for further investigation in drug discovery programs. The insights provided herein are intended to accelerate such efforts, enabling a more informed approach to the design and development of novel therapeutics based on the versatile morpholine scaffold.

References

-

Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

-

Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Formation of Amides. Retrieved from [Link]

-

Journal of the Chemical Society. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

-

Química Organica.org. (n.d.). Synthesis of amides from carboxylic acids. Retrieved from [Link]

-

PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Amide infrared spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

-

bio.tools. (n.d.). MolGpKa. Retrieved from [Link]

-

Reddit. (2020). can't we convert carboxyllic acid into amide by adding NH3,and then heating it? or we have to convert carboxylic acid into acyl chloride/ester and then add NH3?. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

-

XunDrug. (n.d.). MolGpKa. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

-

ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

-

ACS Publications. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Retrieved from [Link]

-

JoVE. (2023). Video: Preparation of Amides. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

-

ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

-

Springer Nature. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

-

CompuDrug. (n.d.). Virtual logP On-line. Retrieved from [Link]

-

CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

PubMed. (n.d.). Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

CompuDrug. (n.d.). PrologP. Retrieved from [Link]

-

ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzylmorpholine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzylmorpholine. Retrieved from [Link]

-

PubChem. (n.d.). N-benzylmorpholine-4-carboxamide. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 135072-12-7|this compound|BLD Pharm [bldpharm.com]

- 5. parchem.com [parchem.com]

- 6. 4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 2776353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. bio.tools [bio.tools]

- 9. MolGpKa [xundrug.cn]

- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 11. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 12. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 15. Video: Preparation of Amides [jove.com]

- 16. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 23. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 24. IR Spectrum: Amides [quimicaorganica.org]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Benzylmorpholine-2-carboxamide

Abstract

4-Benzylmorpholine-2-carboxamide is a synthetic molecule featuring a core morpholine scaffold, a versatile heterocyclic motif prevalent in numerous pharmacologically active compounds. While direct in-depth studies on the mechanism of action of this compound are not extensively documented in publicly available literature, a comprehensive analysis of structurally related compounds allows for the formulation of a putative mechanism of action. This guide synthesizes findings from analogous structures to propose potential biological targets and pathways for this compound, providing a foundational framework for future research and drug development efforts. We will explore potential roles as a modulator of neurotransmitter systems and as an inhibitor of key cellular enzymes, grounded in the established pharmacology of benzylmorpholine and related derivatives.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] Its presence in a wide array of approved drugs and clinical candidates underscores its utility as a pharmacophore. Morpholine derivatives have demonstrated a broad spectrum of biological activities, functioning as anticancer agents, antidepressants, and anti-inflammatory molecules.[1][2] The specific substitution pattern on the morpholine ring dictates its pharmacological profile, allowing for the fine-tuning of activity and selectivity towards various biological targets.

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the pharmacological profiles of structurally similar compounds, we propose a multi-target hypothesis for the mechanism of action of this compound. The primary putative mechanisms are modulation of monoamine neurotransmitter systems and inhibition of intracellular signaling enzymes.

Modulation of Monoamine Neurotransmitter Systems

A significant body of evidence points towards the benzylmorpholine core as a modulator of monoamine neurotransmitters, specifically serotonin (5-HT) and norepinephrine (NE).

-

Dual Reuptake Inhibition: A patent for benzylmorpholine derivatives describes their function as dual reuptake inhibitors of serotonin and norepinephrine.[3] This action leads to an increased concentration of these neurotransmitters in the synaptic cleft, potentiating their signaling. The core structure of this compound aligns with the general structure of these patented compounds.

-

Monoamine Releasing Agent: The structurally analogous compound, 4-benzylpiperidine, is a known monoamine releasing agent with a preference for dopamine (DA) and norepinephrine.[4] While the oxygen atom in the morpholine ring of our topic compound differentiates it from the piperidine analog, the shared benzyl group attached to the nitrogen is a key feature for interaction with monoamine transporters.

The proposed interaction with monoamine transporters is depicted in the following signaling pathway diagram:

Caption: Putative mechanism of this compound as a monoamine reuptake inhibitor.

Inhibition of Intracellular Signaling Enzymes

Derivatives of morpholine have been identified as potent inhibitors of various intracellular enzymes, suggesting that this compound may also exhibit such activity.

-

STAT6 Inhibition: A compound with a 4-benzylamino and a morpholin-4-ylphenyl moiety, 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide, has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[5] STAT6 is a key transcription factor in the Th2 immune response, making it a target for allergic and inflammatory diseases.[5] The presence of both the benzyl and morpholine groups in our compound of interest suggests a potential for STAT6 inhibitory activity.

-

EZH2 Inhibition: Benzomorpholine derivatives have been synthesized and evaluated as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in cancer.[6] This highlights another potential intracellular target for compounds containing the morpholine scaffold.

-

Monoamine Oxidase (MAO) Inhibition: Some morpholine derivatives act as reversible inhibitors of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters.[1] Inhibition of MAO-A would complement the potential monoamine reuptake inhibition, further increasing synaptic neurotransmitter levels.

The potential interaction with intracellular signaling pathways is illustrated below:

Caption: Potential intracellular enzyme targets for this compound.

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

| Assay Type | Objective | Experimental Outline |

| Monoamine Transporter Binding Assay | To determine the binding affinity of this compound to SERT, NET, and DAT. | 1. Utilize cell lines expressing human SERT, NET, and DAT. 2. Perform competitive binding assays using radiolabeled ligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT). 3. Incubate membranes with varying concentrations of this compound. 4. Measure the displacement of the radioligand to determine the Ki value. |

| Monoamine Transporter Uptake Assay | To assess the functional inhibition of monoamine reuptake. | 1. Use synaptosomes or cell lines expressing the transporters. 2. Pre-incubate with this compound. 3. Add radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NE, [³H]DA). 4. Measure the amount of radioactivity taken up by the cells to determine the IC50 value. |

| Enzyme Inhibition Assays | To quantify the inhibitory activity against STAT6, EZH2, and MAO-A. | 1. STAT6: Use a cell-based reporter assay or an in vitro phosphorylation assay. 2. EZH2: Employ a histone methyltransferase assay using purified EZH2 enzyme and a suitable substrate. 3. MAO-A: Utilize a fluorometric or radiometric assay with purified MAO-A enzyme and a specific substrate. |

Ex Vivo and In Vivo Studies

Following promising in vitro results, further validation in more complex biological systems is warranted.

-

Ex Vivo Brain Slice Electrophysiology: To examine the effects of this compound on synaptic transmission in brain regions rich in monoaminergic neurons.

-

In Vivo Microdialysis: To measure the extracellular levels of 5-HT, NE, and DA in the brains of freely moving animals after administration of the compound.

-

Behavioral Models: To assess the physiological effects of the compound in animal models relevant to the proposed mechanisms, such as models of depression (forced swim test, tail suspension test) or inflammation.

The following workflow outlines the experimental approach to elucidate the mechanism of action:

Caption: A stepwise experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the analysis of structurally related compounds provides a strong foundation for a multi-target hypothesis. The most probable mechanisms involve the modulation of monoamine neurotransmitter systems, likely through reuptake inhibition, and the inhibition of key intracellular enzymes such as STAT6 or MAO. The proposed experimental workflow offers a clear path for researchers to systematically investigate these possibilities. Future studies should focus on synthesizing this compound and its analogs to perform the described assays, which will be crucial in validating its therapeutic potential and advancing it through the drug discovery pipeline.

References

-

Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(13), 6509-21. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, (2022). [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar, (2022). [Link]

-

4-Benzylpiperidine - Wikipedia. [Link]

-

Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28, 439-450 (2019). [Link]

- Benzyl morpholine derivatives - Google P

-

4-Benzylmorpholine | C11H15NO - PubChem. [Link]

-

4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 - PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciencescholar.us [sciencescholar.us]

- 3. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Benzylmorpholine-2-carboxamide Scaffold: A Technical Guide to Structure-Activity Relationships for Gastrointestinal Prokinetic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-benzylmorpholine-2-carboxamide scaffold has emerged as a promising framework in the development of potent and selective gastrointestinal prokinetic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of this compound class. We will dissect the key structural components—the benzamide core, the morpholine ring, the benzyl substituent, and the carboxamide linker—elucidating how modifications to each moiety impact biological activity. This guide synthesizes findings from seminal studies, offering a detailed examination of the synthetic chemistry, experimental protocols for activity assessment, and the mechanistic underpinnings of these compounds, primarily as 5-HT4 receptor agonists. Through a combination of detailed SAR analysis, tabulated quantitative data, and visualized experimental workflows, this document serves as a comprehensive resource for researchers engaged in the design and optimization of novel prokinetic drugs.

Introduction: The Quest for Effective Prokinetic Agents

Gastrointestinal motility disorders, such as gastroparesis and functional dyspepsia, represent a significant clinical challenge, often characterized by debilitating symptoms and a lack of consistently effective treatments. Prokinetic agents aim to enhance and coordinate gastrointestinal muscular contractions, thereby facilitating the transit of luminal contents[1]. The benzamide class of compounds has historically been a fertile ground for the discovery of such agents. A key breakthrough in this area was the development of N-[(2-morpholinyl)alkyl]benzamides, which demonstrated a desirable separation of potent prokinetic effects from the dopamine D2 receptor antagonism that often leads to undesirable side effects in earlier agents like metoclopramide[2].

This guide focuses on the this compound core, a scaffold that has yielded highly potent and selective prokinetic agents. A prime exemplar of this class is 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide, a compound that has been extensively studied and serves as a foundational reference for our SAR exploration[2]. Our analysis will proceed by systematically examining the structural components of this scaffold, providing a clear rationale for the experimental choices that have guided the optimization of these molecules.

Core Pharmacophore and Mechanism of Action

The prokinetic effects of the this compound series are primarily attributed to their activity as agonists at the serotonin 5-HT4 receptor[3][4]. This receptor, a G-protein coupled receptor, is positively linked to adenylate cyclase and is found in neurons of the gastrointestinal tract. Activation of 5-HT4 receptors enhances acetylcholine release from enteric motor neurons, which in turn stimulates smooth muscle contraction and promotes motility[3].

The general pharmacophore for this class of compounds can be broken down into four key regions, each playing a critical role in receptor binding and activation:

-

The Substituted Benzamide Ring: This aromatic core is crucial for interaction with the receptor.

-

The Carboxamide Linker: The amide bond and the length of the alkyl chain connecting to the morpholine ring are important for proper orientation within the binding pocket.

-

The Morpholine Ring: This heterocyclic system serves as a key structural element.

-

The N-Benzyl Group: This substituent on the morpholine nitrogen significantly influences potency.

The following sections will delve into the specific SAR for each of these regions.

Caption: Core pharmacophore of the this compound scaffold.

Structure-Activity Relationship (SAR) Studies

The SAR for this class of compounds has been systematically investigated, leading to a clear understanding of the structural requirements for potent prokinetic activity. The primary assay used in these seminal studies is the evaluation of gastric emptying in rats, often employing the phenol red semisolid meal method[2].

The Benzamide Moiety: A Key Determinant of Activity

Modifications to the substituents on the benzoyl group have a profound impact on prokinetic activity. The lead compound, 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide, incorporates a substitution pattern that is critical for its high potency.

-

4-Amino Group: The presence of a 4-amino group is highly favorable for activity. Replacing it with a hydrogen atom leads to a significant decrease in potency.

-

5-Chloro Group: A chloro substituent at the 5-position is beneficial for activity.

-

2-Methoxy Group: The 2-methoxy group is a key feature. Shifting it to the 3-position or replacing it with a hydrogen atom diminishes activity. Interestingly, replacing the 2-methoxy with a 2-ethoxy group can maintain or even slightly enhance potency[2].

The combination of a 4-amino, 5-chloro, and 2-alkoxy substitution pattern on the benzamide ring appears to be optimal for potent prokinetic effects in this series[2].

The Carboxamide Linker: Influence of Length and Rigidity

The linker connecting the morpholine ring to the benzamide nitrogen plays a crucial role in positioning the morpholine moiety correctly within the receptor binding site.

-

Linker Length: For the N-[(2-morpholinyl)alkyl]benzamide series, a methylene linker (-CH2-) between the morpholine-2-position and the amide nitrogen is optimal. Extending the alkyl chain to two or three carbons (ethylene or propylene linkers) generally results in a decrease in activity[2]. This suggests a strict spatial requirement for the distance between the morpholine and benzamide components. In other related series, such as morpholine-bearing quinoline derivatives, a two-methylene linker was found to be optimal for cholinesterase inhibition, highlighting the target-dependent nature of linker length effects[5].

The Morpholine and N-Benzyl Moieties: Essential for High Potency

The 4-benzylmorpholine portion of the scaffold is fundamental to the high potency observed in the lead compounds.

-

N-Benzyl Group: The benzyl group on the morpholine nitrogen is a critical contributor to activity. While direct SAR studies on substitutions of the benzyl ring in this specific prokinetic series are not extensively detailed in the primary literature, the presence of the unsubstituted benzyl group is consistently associated with high potency[2]. In other compound series targeting different receptors, substitutions on the N-benzyl ring have been shown to significantly modulate activity, suggesting this is a key area for further optimization[6][7][8]. For instance, in a series of N-benzyl phenethylamines, N-(2-methoxy)benzyl substitution dramatically improved both binding affinity and functional activity at 5-HT2A receptors[6].

-

Morpholine Ring: The morpholine ring itself is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in key interactions with biological targets[9]. While systematic exploration of substitutions on other positions of the morpholine ring in this prokinetic series is limited, its role as a rigid scaffold that correctly orients the N-benzyl group and the carboxamide linker is undisputed.

Quantitative SAR Data

The following table summarizes the quantitative SAR data for a selection of this compound analogs, with prokinetic activity assessed by the effect on gastric emptying of a phenol red semisolid meal in rats[2].

| Compound ID | Benzamide Substituents (R1, R2, R3) | Linker (X) | Gastric Emptying ED50 (mg/kg, p.o.) |

| 17 | 4-NH2, 5-Cl, 2-OCH3 | -CH2- | 0.03 |

| 25 | 4-N(CH3)2, 5-Cl, 2-OCH3 | -CH2- | 0.04 |

| 29 | 4-NH2, 5-Cl, 2-OC2H5 | -CH2- | 0.02 |

| 33 | 4-NH2, 5-Cl, 3-OCH3 | -CH2- | >10 |

| 34 | 4-NH2, 5-Cl, H | -CH2- | 0.3 |

| 40 | 4-H, 5-Cl, 2-OCH3 | -CH2- | >10 |

| 47 | 4-NH2, 5-Cl, 2-OCH3 | -(CH2)2- | 0.1 |

| 48 | 4-NH2, 5-Cl, 2-OCH3 | -(CH2)3- | 0.3 |

Data extracted from Sakaguchi et al., J. Med. Chem. 1990, 33 (5), pp 1406–1413[2].

Experimental Protocols

Synthesis of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide (17)

The synthesis of the lead compound involves a multi-step process, beginning with the preparation of the key intermediate, 2-(aminomethyl)-4-benzylmorpholine, followed by its coupling with the appropriately substituted benzoic acid.

Caption: General synthetic workflow for compound 17.

Step-by-Step Methodology (Illustrative):

-

Preparation of 2-(Aminomethyl)-4-benzylmorpholine:

-

A mixture of 2-chloromethyl-4-benzylmorpholine, an amine source (e.g., N-benzyl-N-methylamine followed by debenzylation, or a protected aminomethyl equivalent), and a suitable base in a polar aprotic solvent (e.g., DMF) is heated to afford the protected amine intermediate[10].

-

The protecting group is then removed. For instance, a benzyl group can be removed by catalytic hydrogenation over palladium on carbon to yield 2-(aminomethyl)-4-benzylmorpholine[10].

-

-

Amide Coupling:

-

4-Amino-5-chloro-2-methoxybenzoic acid is activated using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent like dichloromethane or DMF.

-

The 2-(aminomethyl)-4-benzylmorpholine intermediate is then added to the activated acid, and the reaction is stirred at room temperature until completion.

-

Workup and purification by chromatography or recrystallization yield the final product, 4-amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide (17)[2].

-

Phenol Red Gastric Emptying Assay in Rats

This protocol is a standard method for assessing the prokinetic activity of test compounds in a preclinical setting[2][5][11].

Caption: Workflow for the Phenol Red Gastric Emptying Assay.

Step-by-Step Methodology:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 12-24 hours with free access to water[5][11].

-

Dosing: The test compound or vehicle is administered orally (p.o.) or via the desired route at a predetermined time before the test meal.

-

Test Meal Administration: A test meal consisting of a non-absorbable marker, phenol red (e.g., 0.5 mg/mL), in a viscous vehicle (e.g., 5% glucose solution or methylcellulose) is administered via oral gavage (typically 1.5 mL per rat)[5][12].

-

Control Group (0 min): A control group of animals is euthanized immediately after administration of the test meal to determine the initial amount of phenol red in the stomach[5].

-

Experimental Groups: At a fixed time point after administration of the test meal (e.g., 20 minutes), the experimental animals are euthanized by an approved method (e.g., cervical dislocation or CO2 asphyxiation)[5][11].

-

Sample Collection: The abdomen is opened, and the pylorus and cardia of the stomach are clamped. The stomach is then excised.

-

Phenol Red Extraction: The stomach is placed in a known volume of 0.1 N NaOH and homogenized. The homogenate is allowed to stand for a period (e.g., 1 hour) to allow for complete extraction of the dye[11].

-

Quantification: The mixture is then centrifuged, and the absorbance of the supernatant is measured using a spectrophotometer at 560 nm[5][11].

-

Calculation: The percentage of gastric emptying is calculated using the following formula:

-

% Gastric Emptying = (1 - (Amount of phenol red in test stomach / Average amount of phenol red in 0 min control stomachs)) x 100.

-

Conclusion and Future Directions

The this compound scaffold represents a highly successful platform for the development of potent and selective gastrointestinal prokinetic agents. The structure-activity relationship studies have clearly defined the optimal substitution patterns on the benzamide ring and the critical role of the N-benzylmorpholinemethyl moiety. The lead compounds from this series, exemplified by 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide, exhibit potent prokinetic activity, which is mechanistically linked to 5-HT4 receptor agonism.

Future research in this area could focus on several key aspects:

-

Fine-tuning the Benzyl Moiety: A systematic exploration of substituents on the benzyl ring could lead to improved potency, selectivity, or pharmacokinetic properties.

-

Exploring Morpholine Ring Modifications: While the core morpholine structure is effective, subtle modifications could be explored to enhance binding or metabolic stability.

-

Elucidating Receptor-Ligand Interactions: Advanced computational modeling and structural biology studies could provide a more detailed understanding of how these compounds bind to the 5-HT4 receptor, guiding the design of next-generation prokinetic agents.

This technical guide provides a solid foundation for researchers in the field, summarizing the critical SAR data and experimental methodologies that have been instrumental in the advancement of this important class of therapeutic agents.

References

-

PrepChem. Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride. Available from: [Link]

-

Kato S, Morie T, Hino K, et al. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. J Med Chem. 1990;33(5):1406-1413. [Link]

-

PharmaExpert. In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. Available from: [Link]

-

Nascimento AF, Faria RO, de Oliveira Campos G, et al. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON'S DISEASE: STUDY IN RATS. Arq Neuropsiquiatr. 2021;79(1):20-26. [Link]

-

Souza MA, Souza MH, Palheta RC Jr, et al. Evaluation of gastrointestinal motility in awake rats: a learning exercise for undergraduate biomedical students. Adv Physiol Educ. 2009;33(4):343-348. [Link]

-

Dumuis A, Sebben M, Bockaert J. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. Naunyn Schmiedebergs Arch Pharmacol. 1989;340(4):403-410. [Link]

-

Ghelardini C, Galeotti N, Gualtieri F, et al. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. J Med Chem. 1997;40(24):3904-3915. [Link]

-

Sonda S, Sera M, Takeda M, et al. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorg Med Chem. 2005;13(9):3235-3246. [Link]

-

Becker DP, Nosal R, Villamil CI, et al. Serotonin 5-HT4 Agonist Activity of a Series of Meso-Azanoradamantane Benzamides. Bioorg Med Chem Lett. 1997;7(18):2343-2346. [Link]

-

Kourounakis AP, Xanthopoulos D, Tzara A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020;40(2):709-752. [Link]

-

Wang J, Zhang Y, Wang Y, et al. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. 2019;24(23):4273. [Link]

-

Kourounakis AP, Xanthopoulos D, Tzara A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020;40(2):709-752. [Link]

-

Brann M, Collins J, Tidmarsh M, et al. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorg Med Chem Lett. 2012;22(3):1341-1345. [Link]

-

Brann M, Collins J, Tidmarsh M, et al. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorg Med Chem Lett. 2012;22(3):1341-1345. [Link]

-

Brann M, Collins J, Tidmarsh M, et al. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorg Med Chem Lett. 2012;22(3):1341-1345. [Link]

-

Halberstadt AL, Chatha M, Klein AK, et al. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chem Neurosci. 2019;10(3):1744-1755. [Link]

-

Lee J, Lee Y, Lee J, et al. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorg Med Chem. 2015;23(22):7252-7260. [Link]

-

Lee J, Lee Y, Lee J, et al. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Eur J Med Chem. 2022;239:114532. [Link]

-

Lee J, Lee Y, Lee J, et al. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorg Med Chem. 2015;23(22):7252-7260. [Link]

-

Lee J, Lee Y, Lee J, et al. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorg Med Chem. 2015;23(22):7252-7260. [Link]

-

Lee J, Lee Y, Lee J, et al. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorg Med Chem. 2015;23(22):7252-7260. [Link]

-

Lee J, Lee Y, Lee J, et al. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorg Med Chem. 2015;23(22):7252-7260. [Link]

-

Lee J, Lee Y, Lee J, et al. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorg Med Chem. 2015;23(22):7252-7260. [Link]

-

Acosta A, Camilleri M. Prokinetics in gastroparesis. Expert Opin Pharmacother. 2015;16(11):1645-1658. [Link]

Sources

- 1. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. prepchem.com [prepchem.com]

- 10. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. ijper.org [ijper.org]

In Silico Analysis of 4-Benzylmorpholine-2-carboxamide: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical framework for the in silico modeling of 4-Benzylmorpholine-2-carboxamide, a novel small molecule with potential therapeutic applications. As researchers and drug development professionals, harnessing the power of computational methods is paramount for accelerating discovery and mitigating late-stage attrition.[1][2] This document will navigate the essential computational workflows, from target identification to predictive toxicology, offering both the theoretical underpinnings and practical, step-by-step protocols.

Introduction to this compound and the Imperative for In Silico Assessment

This compound (CAS No. 135072-12-7) is a synthetic organic compound with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol .[3] Its structure, characterized by a benzyl group attached to a morpholine scaffold with a carboxamide moiety, suggests potential interactions with biological macromolecules. The morpholine ring is a common motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[4][5]

In silico modeling, or computer-aided drug design (CADD), offers a rapid and cost-effective approach to explore the therapeutic potential of such novel compounds.[6][7][8] By simulating interactions between the molecule and biological targets at an atomic level, we can predict its efficacy, understand its mechanism of action, and evaluate its drug-like properties long before committing to expensive and time-consuming wet-lab experiments.[9]

Our investigative approach will be threefold:

-

Target Identification: Pinpointing potential protein targets based on the known activities of structurally similar molecules.

-

Binding Affinity and Interaction Analysis: Employing molecular docking and molecular dynamics simulations to predict the strength and nature of the molecule's interaction with its putative targets.[10]

-

Pharmacokinetic and Toxicity Profiling: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[11][12]

Target Identification: Uncovering Potential Biological Roles

Given the novelty of this compound, a crucial first step is to identify plausible biological targets. This can be achieved by examining the known activities of structurally related compounds. For instance, benzomorpholine derivatives have been identified as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in cancer.[5] Additionally, compounds with a 4-benzylamino pyrimidine scaffold have demonstrated potent inhibition of Signal Transducer and Activator of Transcription 6 (STAT6), a key regulator in allergic diseases.[4]

Based on this precedent, we will hypothesize and investigate two potential targets for this compound:

-

EZH2: A key enzyme in epigenetic regulation, its inhibition is a validated strategy in oncology.

-

STAT6: A transcription factor central to the Th2 immune response, making it a target for inflammatory and allergic conditions.

The following sections will detail the computational workflows to evaluate the interaction of our molecule of interest with these two proteins.

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[13] This method allows us to estimate the binding affinity and visualize the key interactions driving the binding event.[13]

Rationale and Experimental Design

The primary objective of this docking study is to ascertain whether this compound can favorably bind to the active sites of EZH2 and STAT6. A strong predicted binding affinity would provide the first piece of evidence supporting our target hypotheses.

The overall workflow for our molecular docking experiment is depicted below:

Caption: A streamlined workflow for molecular docking studies.

Step-by-Step Protocol for Molecular Docking

This protocol outlines the use of AutoDock Vina, a widely used and validated open-source docking program.[14][15][16]

Step 1: Ligand Preparation

-

Obtain 3D Structure: The 3D structure of this compound can be generated from its SMILES string (O=C(C1CN(CC2=CC=CC=C2)CCO1)N) using a tool like Open Babel.

-

Energy Minimization: The initial 3D structure should be energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

File Format Conversion: Convert the minimized ligand structure to the PDBQT format required by AutoDock Vina. This step adds partial charges and defines rotatable bonds.

Step 2: Protein Preparation

-

Obtain Protein Structure: Download the crystal structures of human EZH2 and STAT6 from the Protein Data Bank (PDB). Select structures with a co-crystallized ligand to define the binding site.

-

Clean the Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add Hydrogens and Charges: Add polar hydrogens and assign Gasteiger charges to the protein structure.

-

File Format Conversion: Convert the prepared protein structure to the PDBQT format.

Step 3: Docking Simulation

-

Define the Binding Site: Define the search space (grid box) for the docking simulation. This is typically centered on the co-crystallized ligand from the original PDB structure.

-

Run AutoDock Vina: Execute the docking calculation using the prepared ligand and protein files, along with the defined grid parameters.[14]

Step 4: Analysis of Results

-

Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger binding.

-

Binding Pose Visualization: Visualize the predicted binding poses of the ligand within the protein's active site using a molecular visualization tool like PyMOL or UCSF Chimera.[14]

-

Interaction Analysis: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Expected Quantitative Data

The results of the docking simulations will be summarized in the following table:

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| EZH2 | TBD | TBD | TBD |

| STAT6 | TBD | TBD | TBD |

Molecular Dynamics: Simulating the Dynamics of Binding

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.[10][17][18] MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into conformational changes and the persistence of key interactions.[10]

Rationale and Experimental Design

The purpose of running MD simulations is to validate the docking results and assess the stability of the predicted protein-ligand complexes. A stable complex in an MD simulation, characterized by minimal conformational changes in the ligand and persistent key interactions, lends greater confidence to the docking prediction.

The workflow for our MD simulation is as follows:

Caption: A comprehensive workflow for molecular dynamics simulations.

Step-by-Step Protocol for Molecular Dynamics Simulation

This protocol provides a general outline for running MD simulations using GROMACS, a versatile and widely used simulation package.[17][19]

Step 1: System Preparation

-

Generate Ligand Topology: Generate the force field parameters (topology) for this compound using a server like CGenFF.

-

Prepare the Complex: Combine the docked protein-ligand complex with the ligand topology.

-

Solvation: Place the complex in a periodic box of water molecules.

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

Step 2: Simulation

-

Energy Minimization: Perform energy minimization to remove any steric clashes.

-

Equilibration: Perform a two-step equilibration process (NVT and NPT) to bring the system to the desired temperature and pressure.

-

Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

Step 3: Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

-

Hydrogen Bond Analysis: Analyze the formation and breakage of hydrogen bonds between the ligand and protein over time.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

Expected Quantitative Data

The key metrics from the MD simulations will be presented as follows:

| Target Protein | Average RMSD (Ligand) (Å) | Average RMSD (Protein) (Å) | Key Persistent Hydrogen Bonds | Estimated Binding Free Energy (kcal/mol) |

| EZH2 | TBD | TBD | TBD | TBD |

| STAT6 | TBD | TBD | TBD | TBD |

ADMET Prediction: Assessing Drug-Likeness

A promising drug candidate must not only bind effectively to its target but also possess favorable ADMET properties.[9][11] In silico ADMET prediction tools can provide early warnings of potential liabilities, guiding further optimization efforts.[11][20]

Rationale and Experimental Design

The goal of this analysis is to evaluate the drug-likeness of this compound based on established physicochemical and pharmacokinetic parameters. This will help us to predict its potential for oral bioavailability and to identify any potential toxicity concerns.

The ADMET prediction workflow is a straightforward computational analysis:

Caption: A simple workflow for in silico ADMET prediction.

Step-by-Step Protocol for ADMET Prediction

Several web-based tools and standalone software are available for ADMET prediction. This protocol describes the use of the SwissADME web server.

-

Input Ligand: Provide the SMILES string or the 3D structure of this compound to the SwissADME server.

-

Run Prediction: Initiate the calculation.

-

Analyze Results: The server will provide a comprehensive report on various physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Expected Quantitative Data

The predicted ADMET properties will be summarized in the following table:

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 220.27 | < 500 |

| LogP | TBD | -0.7 to +5.0 |

| Number of H-bond Donors | TBD | ≤ 5 |

| Number of H-bond Acceptors | TBD | ≤ 10 |

| Topological Polar Surface Area (Ų) | TBD | < 140 |

| Gastrointestinal Absorption | TBD | High/Low |

| Blood-Brain Barrier Permeation | TBD | Yes/No |

| CYP Inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4) | TBD | Yes/No |

| Lipinski's Rule of Five Violations | TBD | 0 |

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for the initial evaluation of this compound as a potential therapeutic agent. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, we can generate crucial data to guide subsequent experimental validation.

The findings from these computational studies will provide a strong foundation for:

-

Prioritizing experimental testing: Focusing resources on the most promising protein targets.

-

Guiding lead optimization: Identifying opportunities to improve binding affinity and ADMET properties through chemical modification.

-

Building a compelling case for further development: Providing a data-driven rationale for advancing the compound in the drug discovery pipeline.

The integration of these in silico methodologies represents a modern, efficient, and scientifically rigorous approach to early-stage drug discovery.

References

-

Baek, J., Lee, H., Lee, J., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-benzylmorpholine-4-carboxamide. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine-2-carboxylic acid. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholine-4-carboxamide. PubChem. Available at: [Link]

-

Hasan, M. M., & Uddin, M. J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1045-1058. Available at: [Link]

-

Lin, X., Li, X., & Lin, X. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. Available at: [Link]

-

Al-Khafaji, K., & Taskin-Tok, T. (2023). A Guide to In Silico Drug Design. Pharmaceuticals, 16(5), 736. Available at: [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Available at: [Link]

-

Ishihara, T., Hagiwara, M., & Nakajima, H. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(13), 6437-6447. Available at: [Link]

-